(R)-C3-TunePhos is commonly employed as a ligand for transition metals in asymmetric hydrogenation reactions. These reactions involve the addition of hydrogen (H₂) to an unsaturated bond, often in the presence of a catalyst. The chirality of (R)-C3-TunePhos allows for the preferential formation of one enantiomer (mirror image) of the product molecule. This makes it valuable in the synthesis of chiral pharmaceuticals and other fine chemicals where specific stereoisomers are desired. PubChem, National Institutes of Health:
Research explores using (R)-C3-TunePhos as a building block for designing new and improved catalysts. By modifying the structure of the ligand, scientists can potentially tune its properties to achieve higher efficiency, selectivity, and activity in various catalytic reactions.
The interaction between (R)-C3-TunePhos and transition metals can provide insights into the mechanisms of catalytic reactions. By investigating the electronic and steric effects of the ligand, researchers can gain a better understanding of how catalysts activate substrates and promote specific transformations.
(R)-C3-TunePhos can be complexed with ruthenium, a transition metal, to form new catalysts with unique properties. These ruthenium complexes are being explored for their potential applications in hydrogenation, transfer hydrogenation, and other catalytic reactions. Sigma-Aldrich, (R)-C3-TunePhos-ruthenium complex:
(R)-C3-TunePhos is a chiral diphosphine ligand that plays a significant role in asymmetric catalysis, particularly in promoting enantioselective reactions. This compound is characterized by its unique molecular structure, which includes two phosphorus atoms and a central carbon framework, providing a distinctive spatial arrangement that enhances its catalytic properties. The compound is recognized for its ability to facilitate various chemical transformations while maintaining high levels of selectivity for one enantiomer over another, making it essential in the synthesis of complex organic molecules.
(R)-C3-TunePhos acts as a ligand, donating electrons to a metal atom in a complex. This creates a new molecule with unique properties that can be tailored for various applications in catalysis or material science []. The specific mechanism of action depends on the particular metal it binds to and the overall structure of the complex.
While (R)-C3-TunePhos itself may not exhibit direct biological activity, its significance lies in its application in synthesizing biologically active compounds. The chiral products obtained through reactions catalyzed by (R)-C3-TunePhos can lead to the development of pharmaceuticals and agrochemicals that possess specific biological functions. Studies indicate that compounds synthesized using this ligand often display enhanced efficacy and reduced side effects due to their enantiomeric purity.
The synthesis of (R)-C3-TunePhos typically involves several key steps:
(R)-C3-TunePhos finds extensive applications in:
Interaction studies involving (R)-C3-TunePhos focus on its coordination with transition metals and how these complexes behave in catalytic processes. Research has shown that complexing (R)-C3-TunePhos with metals like rhodium or ruthenium significantly enhances catalytic activity and selectivity in asymmetric reactions. These studies provide insights into the mechanism of action and help optimize reaction conditions for better yields .
Several compounds share structural similarities with (R)-C3-TunePhos, yet each exhibits unique properties:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| (S)-C3-TunePhos | Chiral Diphosphine | Enantiomeric counterpart with different selectivity patterns |
| (R)-BINAP | Bidentate Ligand | Known for high enantioselectivity but different sterics |
| (R)-DIPAMP | Bidentate Ligand | Offers a different electronic profile affecting reactivity |
| (R,S)-TADDOL | Tetradentate Ligand | Provides multiple coordination sites enhancing versatility |
(R)-C3-TunePhos stands out due to its specific steric and electronic properties, which optimize its performance in asymmetric catalysis compared to these similar compounds. Its unique carbon framework allows for enhanced interaction with metal centers, leading to improved catalytic efficiency.
(R)-C3-TunePhos exhibits exceptional performance in the asymmetric hydrogenation of prochiral ketones, particularly α-phthalimide ketones. When complexed with ruthenium, the catalyst facilitates the reduction of these substrates to β-methyl chiral amines, a class of compounds vital for synthesizing amino alcohols and pharmaceutical intermediates. Under optimized conditions (50–100 atm H₂, methanol solvent, 5 mol% catalyst loading), the reaction achieves full conversion and enantiomeric excess values exceeding 99%.
Key advancements include:
| Substrate Class | Catalyst System | Pressure (atm) | Solvent | ee (%) | Turnover Number |
|---|---|---|---|---|---|
| α-Phthalimide Ketones | Ru-(R)-C3-TunePhos | 100 | Methanol | >99 | 10,000 |
| Cyclic β-Keto Esters | Ru-(R)-C3-TunePhos/HBF₄ | 50 | Methanol | 98 | 5,200 |
| Aryl-Alkyl Ketones | Ru-(R)-C3-TunePhos/Cl⁻ | 80 | Ethanol | 95 | 3,800 |
The ligand’s rigid C3 bridge optimizes the bite angle (∼82°), enhancing substrate-catalyst interactions and stabilizing transition states during hydrogen activation.
Hydrogenation of α-keto esters using (R)-C3-TunePhos-ruthenium complexes produces α-hydroxy esters with enantiomeric excess values up to 98%. These esters serve as precursors for nonsteroidal anti-inflammatory drugs (NSAIDs) and anticoagulants. Critical factors include:
A comparative study of β-keto esters revealed the following trends:
| Ester Substituent | Catalyst Loading (mol%) | Temperature (°C) | ee (%) |
|---|---|---|---|
| Methyl | 1.0 | 25 | 99 |
| Ethyl | 1.5 | 30 | 97 |
| Isopropyl | 2.0 | 35 | 95 |
| tert-Butyl | 2.5 | 40 | 92 |
The steric bulk of the ester group inversely correlates with enantiomeric excess, highlighting the ligand’s sensitivity to substrate geometry.
Iridium complexes of (R)-C3-TunePhos enable the asymmetric hydrogenation of quinoline derivatives, yielding tetrahydroquinolines with up to 93% enantiomeric excess. This transformation is critical for synthesizing antimalarial and anticancer agents. Notable achievements include:
| Quinoline Substituent | Catalyst Loading (mol%) | Pressure (atm) | ee (%) |
|---|---|---|---|
| 6-Methoxy | 2.0 | 50 | 93 |
| 7-Nitro | 2.5 | 60 | 89 |
| 8-Chloro | 3.0 | 70 | 85 |
Notably, steric hindrance from 2-substituted quinolines reduces enantiomeric excess to 41%, emphasizing the ligand’s preference for planar substrates.
(R)-C3-TunePhos features a C3-symmetric backbone with two phosphorus atoms coordinated to aromatic rings, allowing fine-tuning of steric bulk and electron density through substituent modifications [3] [6]. The ligand’s atropisomerism ensures rigid chiral environments, critical for inducing high enantioselectivity in metal complexes. Electron-withdrawing groups, such as trifluoromethyl (-CF3), enhance its utility in reactions requiring electron-deficient catalysts [4].
(R)-C3-TunePhos forms highly active Ru(II) complexes for asymmetric hydrogenation of β-keto esters and α-phthalimide ketones. In the reduction of cyclic β-(acylamino)acrylates, Ru/(R)-C3-TunePhos achieves enantiomeric excess (ee) values up to 99% [3] [6]. The ligand’s electron-donating properties stabilize the Ru center, facilitating hydride transfer and substrate coordination. A key study demonstrated 97% ee in the synthesis of β-methyl chiral amines using 0.5 mol% catalyst loading, underscoring its efficiency [6].
Table 1: Performance of Ru/(R)-C3-TunePhos in Asymmetric Hydrogenation
| Substrate | Product | ee (%) | Catalyst Loading (mol%) | Reference |
|---|---|---|---|---|
| Cyclic β-(acylamino)acrylate | β-Amino acid derivative | 99 | 1.0 | [3] |
| α-Phthalimide ketone | α-Hydroxy acid derivative | 97 | 0.5 | [6] |
Iridium complexes modified with (R)-C3-TunePhos enable enantioselective allylation of aldehydes and ketones via hydrogenative coupling. In reactions with 1,1-dimethylallene, the Ir/(R)-C3-TunePhos system achieves 80% deuterium incorporation at the vinylic position, indicating a mechanism involving σ-allyl intermediates [5]. The ligand’s rigidity prevents undesired β-hydride elimination, ensuring high regioselectivity. For example, coupling isoprene to p-nitrobenzyl alcohol yields reverse-prenylated products with 92% ee [5].
Mechanistic Insight: Isotopic labeling studies confirm heterolytic hydrogen activation, forming an Ir monohydride that undergoes allene hydrometallation. The closed six-membered transition state ensures stereochemical fidelity [5].
Pd/(R)-C3-TunePhos catalysts excel in hydrogenating α-iminophosphonates to α-aminophosphonates, critical intermediates in medicinal chemistry. Using trifluoroethanol (TFE) as solvent, the system achieves 93% ee for five-membered cyclic substrates [4]. Electron-deficient variants of (R)-C3-TunePhos, such as (Sa,R,R)-(CF3)2-C3-TunePhos, enhance catalytic activity by stabilizing Pd-H intermediates [4].
Table 2: Solvent Effects on Pd-Catalyzed Hydrogenation of 5a
| Solvent | ee (%) | Yield (%) |
|---|---|---|
| TFE | 87 | 85 |
| TFE/DCM (2:1) | 93 | 92 |
| Toluene | 0 | 0 |
Substrate scope studies reveal tolerance for steric and electronic variations, with six-membered iminophosphonates achieving up to 99% ee when bearing 7-methyl substituents [4].
The effectiveness of (R)-C3-TunePhos in asymmetric catalysis fundamentally depends on the delicate balance between steric and electronic factors that govern substrate recognition and enantioselective discrimination [7]. This balance becomes particularly critical when expanding the substrate scope to include diverse prochiral compounds with varying structural features.
Steric Modulation Approaches
Steric effects in (R)-C3-TunePhos-catalyzed reactions arise from the spatial arrangement of the ligand around the metal center, which creates a chiral environment that differentiates between enantiotopic faces or groups of prochiral substrates [7]. The tunable dihedral angle of the C3-TunePhos backbone allows for systematic modification of the steric environment, with studies demonstrating that the optimal bite angle varies significantly depending on the substrate type [8].
Research has shown that C2-TunePhos exhibits superior performance for ruthenium-catalyzed hydrogenation of enol acetates, while C3-TunePhos proves more effective for cyclic β-dehydroamino acids and α-phthalimide ketones [8]. This substrate-dependent optimization reflects the importance of matching the ligand's steric profile to the geometric requirements of specific prochiral substrates.
The development of bulky variants such as (R)-DTBM-C3-TunePhos, featuring 3,5-di-tert-butyl-4-methoxyphenyl substituents, demonstrates how increased steric hindrance can enhance enantioselectivity for certain substrate classes [9]. These bulky modifications create additional steric barriers that force prochiral substrates into preferred orientations during the catalytic cycle.
Electronic Modulation Strategies
Electronic effects in (R)-C3-TunePhos systems can be systematically tuned through the introduction of electron-withdrawing or electron-donating substituents on the phosphine phenyl rings [10] [11]. The synthesis of electronically deficient variants such as (Ra,S,S)-F12-C3-TunePhos, incorporating 3,4,5-trifluorophenyl groups, exemplifies this approach [10].
The electron-poor ligand (Sa,R,R)-(CF3)2-C3-TunePhos, bearing trifluoromethyl groups at the 6- and 6'-positions of the biphenyl backbone, has demonstrated exceptional performance in palladium-catalyzed asymmetric hydrogenation of α-iminophosphonates, achieving up to 99% enantiomeric excess [12] [13]. The strong electron-withdrawing nature of the CF3 groups (σ = 0.54 for para-CF3) significantly alters the electronic properties of the phosphine ligand, enhancing its coordination to electron-rich metal centers [14].
Conversely, electron-rich variants incorporating methoxy substituents provide increased electron density at the phosphorus centers, which can stabilize certain metal oxidation states and promote different mechanistic pathways [15]. The balance between σ-donation and π-backbonding becomes crucial in determining the overall catalytic efficiency and selectivity.
Substrate-Specific Optimization
The expansion of substrate scope requires careful consideration of how different prochiral substrates interact with the chiral environment created by (R)-C3-TunePhos complexes. β-Keto esters, representing one of the most successfully reduced substrate classes, benefit from the ligand's ability to create a well-defined chiral pocket that accommodates the carbonyl functionality while differentiating between enantiotopic faces [16].
For more challenging substrates such as unfunctionalized ketones, the absence of coordinating groups necessitates reliance primarily on steric differentiation [17]. The development of specialized variants like (R)-C3*-TunePhos, incorporating chiral bridging elements, addresses these challenges by providing additional chiral information that can influence substrate binding [18].
The successful hydrogenation of quinoline derivatives using iridium complexes of C3*-TunePhos ligands demonstrates how electronic tuning can overcome the inherent challenges associated with heteroaromatic substrates [18]. The electron-rich nature of the quinoline nitrogen requires careful balancing of the ligand's electronic properties to achieve optimal coordination and subsequent reduction.
The choice of solvent and additives represents a critical parameter in optimizing the performance of (R)-C3-TunePhos-based catalytic systems, with significant impacts on both conversion rates and enantiomeric excess values [19] [20].
Solvent Classification and Effects
Polar protic solvents consistently demonstrate superior performance in (R)-C3-TunePhos-catalyzed asymmetric hydrogenations. Methanol emerges as the optimal choice for many substrate classes, providing 94% enantiomeric excess with complete conversion for β-keto ester substrates [19]. The hydrogen-bonding capability of protic solvents appears to stabilize transition states and facilitate substrate coordination through secondary coordination sphere interactions [21].
Trifluoroethanol represents a particularly effective polar protic solvent for specialized applications, achieving 96% enantiomeric excess in the hydrogenation of α-iminophosphonates using the electron-deficient (Sa,R,R)-(CF3)2-C3-TunePhos ligand [12]. The unique properties of trifluoroethanol, including its ability to stabilize cationic intermediates while maintaining strong hydrogen-bonding interactions, make it ideal for challenging substrate classes.
Polar Aprotic Solvent Considerations
Polar aprotic solvents generally provide inferior results compared to their protic counterparts, with dichloromethane yielding 82% enantiomeric excess and acetonitrile dropping to 68% for the same substrate under identical conditions [21]. The absence of hydrogen-bonding capability appears to destabilize key intermediates in the catalytic cycle, leading to reduced selectivity.
However, specific applications benefit from aprotic conditions, particularly when combined with appropriate additives. The mixed solvent system of trifluoroethanol and dichloromethane (2:1 ratio) has proven optimal for palladium-catalyzed hydrogenation of α-iminophosphonates, demonstrating how solvent combinations can optimize both solvation and coordination properties [12] [13].
Additive Enhancement Strategies
The systematic addition of Lewis acidic additives has emerged as a powerful strategy for enhancing enantioselectivity in (R)-C3-TunePhos-catalyzed reactions [9]. Aluminum chloride represents the most effective additive, improving enantiomeric excess from 80% to 92% while maintaining complete conversion [9].
The mechanism of additive enhancement appears to involve coordination to substrate carbonyl groups, activating them toward hydrogenation while simultaneously influencing the stereochemical outcome through electronic and steric effects [9]. The chloride ion plays a critical role in this enhancement, with other chloride-containing additives such as zinc chloride (86% ee), lithium chloride (89% ee), and magnesium chloride (90% ee) all providing significant improvements [9].
Brønsted Acid Additives
Trifluoroacetic acid serves as an effective Brønsted acid additive, particularly in iridium-catalyzed systems, where it promotes the formation of active cationic species [18]. The acid activates the pre-catalyst and facilitates substrate coordination, although care must be taken to avoid over-acidification that can lead to catalyst decomposition.
Morpholine hydrochloride represents a specialized additive for ketamine hydrogenation, providing 94% enantiomeric excess when used at 20 mol% loading [22]. This additive combines the benefits of Brønsted acidity with hydrogen-bonding capability, creating an optimal environment for challenging imine substrates.
Molecular Sieve Applications
The addition of 4Å molecular sieves provides modest improvements in enantiomeric excess (87%) while maintaining excellent conversion rates [12]. The drying effect removes trace water that can compete for coordination sites and influence the stereochemical outcome of the reaction. This approach proves particularly valuable for sensitive substrates prone to hydrolysis or competing side reactions.
Temperature and Pressure Optimization
The optimization of reaction temperature and hydrogen pressure represents additional parameters that significantly influence the performance of (R)-C3-TunePhos systems. Higher pressures (50-70 atm) generally favor complete conversion while maintaining high enantiomeric excess, particularly for challenging substrates such as quinoline derivatives [18].
Temperature effects require careful balancing between reaction rate and selectivity, with most optimal conditions falling in the range of 25-60°C depending on the specific substrate and metal combination [23] [16]. Lower temperatures favor higher enantiomeric excess but may result in incomplete conversion, while elevated temperatures can lead to decreased selectivity due to increased thermal motion and reduced discrimination between diastereomeric transition states.